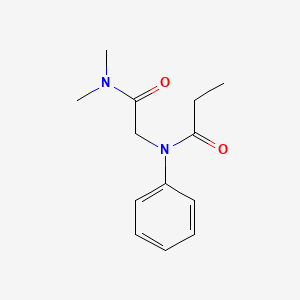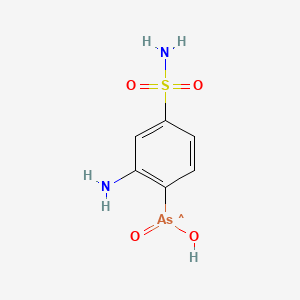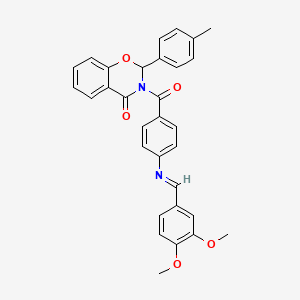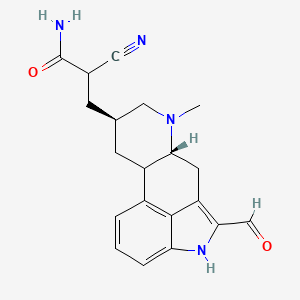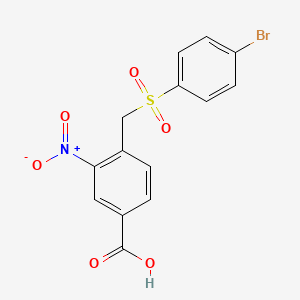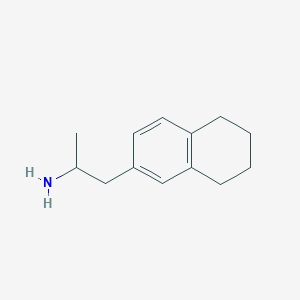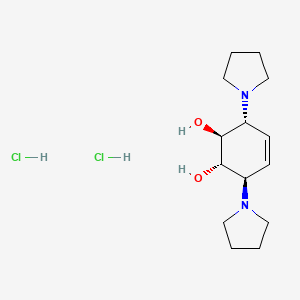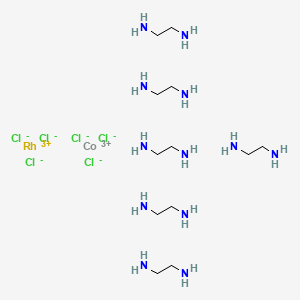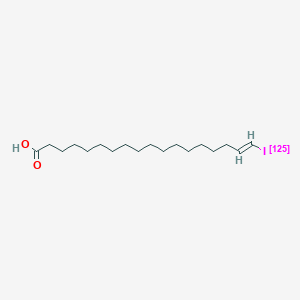
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt is a chemical compound known for its unique properties and applications in various fields. It is also referred to as sodium 2-(4-acetyl-3,5-dihydroxy-phenoxy)acetate . This compound is characterized by its molecular structure, which includes an acetyl group, two hydroxyl groups, and a phenoxy group attached to an acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt typically involves the reaction of 4-acetyl-3,5-dihydroxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the monosodium salt form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the acetyl group can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-acetyl-2,6-dihydroxyphenoxy)-, monosodium salt
- Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monopotassium salt
- Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monocalcium salt
Uniqueness
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
70413-05-7 |
|---|---|
Molecular Formula |
C10H9NaO6 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
sodium;2-(4-acetyl-3,5-dihydroxyphenoxy)acetate |
InChI |
InChI=1S/C10H10O6.Na/c1-5(11)10-7(12)2-6(3-8(10)13)16-4-9(14)15;/h2-3,12-13H,4H2,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
WEJAAAHVPDRBIM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


